2-(3-Methoxyphenyl)quinoline-4-carbohydrazide
Description
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide (CAS: 524927-22-8) is a quinoline-based carbohydrazide derivative characterized by a methoxy group (-OCH₃) at the meta position of the phenyl ring attached to the quinoline core. This compound is synthesized via condensation of its carboxylic acid precursor (CAS: 159782-19-1) with hydrazine, a method analogous to bromophenyl and chlorophenyl analogs .
Properties
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPNYOTIABGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Schiff Base Formation with Aldehydes/Ketones
The hydrazide group undergoes condensation with carbonyl compounds to form hydrazones. For example:
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Reaction with triethyl orthoformate yields ethoxyformaldehyde hydrazone derivatives.
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Condensation with aryl aldehydes (e.g., 4-methoxybenzaldehyde) produces stable Schiff bases.
| Reagent | Conditions | Product | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| Triethyl orthoformate | Reflux in ethanol, 6 hr | Ethoxyformaldehyde hydrazone | δ 9.60 ppm (N=CH), δ 1.40–1.43 ppm (OCH₂CH₃) |
| 4-Methoxybenzaldehyde | Ethanol, reflux, 12 hr | (E)-N'-(4-methoxybenzylidene) derivative | δ 8.41 ppm (CH=N), δ 3.85 ppm (OCH₃) |
Acylation Reactions
The hydrazide reacts with acyl chlorides or anhydrides to form N-acylated derivatives:
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2-Chloro-N-arylacetamides yield 2-(2-(quinoline-4-carbonyl)hydrazinyl)-N-arylacetamides.
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Malononitrile in DMF/pyridine forms pyrazole derivatives via cyclocondensation.
text2-(3-Methoxyphenyl)quinoline-4-carbohydrazide + malononitrile → 3-Amino-1-(quinolin-4-yl)pyrazole-4-carbonitrile
Conditions : DMF, pyridine, reflux (8–12 hr).
Yield : 65–78% ( ).
¹³C NMR Data : δ 160.58 ppm (C=N), δ 31.50 ppm (CH₂) ( ).
Cyclocondensation with β-Dicarbonyl Compounds
Reaction with acetylacetone or ethyl acetoacetate generates pyrazolyl derivatives:
textHydrazide + acetylacetone → (3,5-Dimethyl-1H-pyrazol-1-yl)(quinolin-4-yl)methanone
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IR spectra show disappearance of NH₂ peaks (3263 cm⁻¹) and appearance of C=O (1645 cm⁻¹).
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¹H NMR signals: δ 2.25 ppm (CH₃ of pyrazole), δ 8.34 ppm (quinoline-H).
Formation of Metal Complexes
The hydrazide acts as a bidentate ligand, coordinating via the carbonyl oxygen and hydrazinic nitrogen. Studies on analogous quinoline hydrazides show:
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Co(II) complexes : Display octahedral geometry with λmax = 480–520 nm ( ).
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Antimicrobial Activity : MIC values of 8–32 μg/mL against S. aureus ( ).
pH-Dependent Tautomerism
The hydrazide exhibits keto-enol tautomerism in solution:
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Keto form dominates in acidic conditions (NH–CO).
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Enol form stabilizes in basic media (N=C–OH), confirmed by UV-Vis shifts at 320–350 nm ( ).
Critical Analysis of Reaction Outcomes
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is its potential as an anticancer agent. Research indicates that this compound can inhibit the epidermal growth factor receptor (EGFR) kinase, which plays a critical role in cancer cell proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest, making it a promising candidate for cancer therapeutics .
Case Study: EGFR Inhibition
In a study evaluating quinoline derivatives, this compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of 1.87 μM, indicating potent activity compared to standard reference drugs . The mechanism involved the disruption of the PI3K/Akt/mTOR signaling pathway, crucial for tumor growth and survival .
Biological Research
Biochemical Probes
This compound serves as a valuable tool in biological studies to investigate biochemical processes. Its ability to interact with specific molecular targets allows researchers to explore mechanisms underlying various diseases. For instance, molecular docking studies have shown that it can stabilize interactions with protein targets relevant to disease pathways, enhancing our understanding of drug-target interactions .
Materials Science
Synthesis of Novel Materials
In materials science, this compound is utilized in synthesizing materials with unique electronic and optical properties. Its structural characteristics allow for the development of new compounds that can be applied in organic electronics and photonic devices .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the induction of apoptosis and cell cycle arrest . The compound upregulates pro-apoptotic factors such as p53 and caspase 9, contributing to its antiproliferative effects.
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism and Substituent Effects
The position of the methoxy group on the phenyl ring and the choice of substituent (e.g., Br, Cl) significantly influence electronic, steric, and physicochemical properties. Key analogs include:
Key Observations :
- Electronic Effects: Methoxy (electron-donating) vs. bromo/chloro (electron-withdrawing) groups modulate electron density on the quinoline core, affecting binding to hydrophobic pockets or charged residues in proteins.
- Positional Isomerism : Meta-substituted methoxy derivatives (e.g., 3-position) may exhibit distinct solubility and bioavailability compared to para-substituted analogs due to altered steric hindrance and dipole moments .
Example :
- 2-(4-Bromophenyl)quinoline-4-carbohydrazide is synthesized from ethyl 2-(4-bromophenyl)quinoline-4-carboxylate, a method applicable to methoxy and chloro analogs .
- 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide highlights the role of ketone groups in modifying reactivity for heterocyclic derivatization .
Physicochemical Properties
Limited data are available for the methoxyphenyl derivative, but inferences can be drawn from analogs:
Notes:
- Methoxy groups enhance solubility in organic solvents compared to halogens due to increased polarity.
- The hydrazide group’s pKa (~11) suggests deprotonation under physiological conditions, aiding in ionic interactions .
Biological Activity
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is a synthetic organic compound characterized by its unique quinoline structure combined with a methoxy-substituted phenyl group and a carbohydrazide functional group. Its molecular formula is C₁₇H₁₅N₃O₂, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Quinoline Derivatives : Initial reactions often utilize isatin derivatives, which undergo esterification and hydrazinolysis to yield the desired compound.
- Microwave-Assisted Synthesis : This green chemistry approach enhances reaction efficiency and yield, allowing for the rapid generation of functionalized derivatives.
Anticancer Potential
Preliminary studies suggest that this compound exhibits significant anticancer properties. Similar quinoline derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical targets in cancer therapy. The compound may induce cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with key cellular pathways:
- Cell Cycle Regulation : Compounds with similar structures have been noted to affect biochemical pathways related to cell cycle regulation and apoptosis induction, suggesting that this compound could modulate these processes effectively.
- Inhibition of Key Enzymes : Interaction studies indicate that the compound may interact with various enzymes and receptors, potentially leading to therapeutic effects in cancer treatment .
Research Findings
Recent studies have explored the biological activity of quinoline derivatives, including this compound:
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:
- Antimicrobial Activity : A study on quinoline derivatives reported significant antimicrobial effects against gram-negative bacteria and Staphylococcus aureus, reinforcing the potential utility of this compound in infectious diseases .
- Cytotoxicity Tests : In vitro assays have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating their potency as anticancer agents. For instance, certain derivatives demonstrated IC50 values ranging from 3.91 to 97.23 μM against A549 lung cancer cells .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of precursors. For example:
- Step 1 : Prepare the quinoline core via cyclization of substituted nitrophenylacetic acid derivatives with formaldehyde and potassium carbonate in toluene .
- Step 2 : Introduce the 3-methoxyphenyl group through coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts.
- Step 3 : Convert the carboxylic acid group to carbohydrazide via reaction with hydrazine hydrate under reflux in ethanol .
Purity optimization requires column chromatography or recrystallization.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with methanol/water gradients .
- NMR Spectroscopy : Confirm substituent positions (e.g., 3-methoxyphenyl integration at δ 3.8 ppm for -OCH₃) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₆N₂O₂).
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer : Prioritize assays based on quinoline derivatives’ known activities:
- Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against acetylcholinesterase or topoisomerase II using spectrophotometric methods .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions or biological targets. Address this by:
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes/receptors .
- Metabolic Stability : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies optimize reaction yields for derivatives with modified substituents?
- Methodological Answer : Substituent effects (e.g., electron-donating vs. withdrawing groups) require tailored conditions:
- Temperature Control : For electron-deficient aryl groups, increase reaction temperatures (80–100°C) to enhance coupling efficiency .
- Solvent Selection : Use DMF or THF for polar intermediates; switch to toluene for cyclization steps to avoid side reactions .
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for challenging cross-couplings .
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Methodological Answer :
- Functional Group Variations : Synthesize analogs with halogens, methyl, or hydroxy groups at the 3-position of the phenyl ring. Compare activities .
- Quinoline Core Modifications : Replace the 4-carbohydrazide with a carboxylic acid or amide group to assess hydrogen-bonding impacts .
- Quantitative SAR (QSAR) : Use MolDescriptor or Dragon software to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What advanced techniques confirm interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., IC₅₀ vs. KD validation) .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinase domains) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Data Analysis and Validation
Q. How should researchers validate computational predictions of mechanism of action?
- Methodological Answer :
- Kinetic Assays : Perform time-dependent inhibition studies (e.g., NADH depletion for dehydrogenase targets) .
- Mutagenesis Studies : Introduce point mutations in predicted binding residues (e.g., Ala-scanning) to disrupt interactions .
- Cross-Species Comparisons : Test activity against orthologs (e.g., human vs. murine enzymes) to identify conserved binding motifs .
Q. What statistical approaches are recommended for analyzing dose-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., derivative vs. positive/negative controls) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
